molecular formula C17H20N2O2 B4945767 1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea

1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B4945767
M. Wt: 284.35 g/mol
InChI Key: PCVGYEGVCOBADT-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with ethyl and methyl groups, and the other with a methoxy group. The urea linkage connects these two aromatic systems, imparting unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-ethyl-6-methylaniline with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

  • 1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Methylphenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Ethyl-6-methylphenyl)-3-phenylurea

These compounds share structural similarities but differ in the substitution patterns on the aromatic rings. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-13-7-5-6-12(2)16(13)19-17(20)18-14-8-10-15(21-3)11-9-14/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVGYEGVCOBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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